4-Bromobenzaldehyde oxime 4-Bromobenzaldehyde oxime
Brand Name: Vulcanchem
CAS No.: 25062-46-8; 40979-16-6; 59541-49-0
VCID: VC5662913
InChI: InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+
SMILES: C1=CC(=CC=C1C=NO)Br
Molecular Formula: C7H6BrNO
Molecular Weight: 200.035

4-Bromobenzaldehyde oxime

CAS No.: 25062-46-8; 40979-16-6; 59541-49-0

Cat. No.: VC5662913

Molecular Formula: C7H6BrNO

Molecular Weight: 200.035

* For research use only. Not for human or veterinary use.

4-Bromobenzaldehyde oxime - 25062-46-8; 40979-16-6; 59541-49-0

Specification

CAS No. 25062-46-8; 40979-16-6; 59541-49-0
Molecular Formula C7H6BrNO
Molecular Weight 200.035
IUPAC Name (NE)-N-[(4-bromophenyl)methylidene]hydroxylamine
Standard InChI InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+
Standard InChI Key UIIZGAXKZZRCBN-WEVVVXLNSA-N
SMILES C1=CC(=CC=C1C=NO)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The crystal structure of 4-bromobenzaldehyde oxime, determined via X-ray diffraction, reveals an orthorhombic lattice system (space group P2₁2₁2₁) with unit cell parameters a = 6.608 Å, b = 23.11 Å, and c = 4.687 Å . The oxime group adopts an anti (E) configuration, with the hydroxylamine moiety (-N-OH) positioned trans to the aromatic ring. The bromine atom’s electronegativity induces partial positive charge on the adjacent carbon, enhancing the compound’s susceptibility to nucleophilic attack.

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC₇H₆BrNO
Molecular Weight200.03 g/mol
Melting Point118°C
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Volume715.8 ų

Spectroscopic Characterization

¹H NMR (CDCl₃): The aromatic protons resonate as a doublet at δ 7.60 ppm (J = 8.5 Hz) and a doublet at δ 7.30 ppm (J = 8.5 Hz), corresponding to the para-substituted benzene ring. The oxime proton (-CH=N-OH) appears as a singlet at δ 8.10 ppm .
¹³C NMR: Signals at δ 149.2 ppm (C=N) and δ 122.1–131.8 ppm (aromatic carbons) confirm the oxime and brominated aromatic structure.
IR Spectroscopy: Strong absorption bands at 3250 cm⁻¹ (O-H stretch) and 1630 cm⁻¹ (C=N stretch) further validate the functional groups.

Synthetic Methodologies

Conventional Synthesis

The most widely employed method involves the condensation of 4-bromobenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux. The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl group, followed by dehydration to form the oxime.

4-Bromobenzaldehyde+NH2OH\cdotpHClEtOH, reflux4-Bromobenzaldehyde oxime+H2O+HCl\text{4-Bromobenzaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, reflux}} \text{4-Bromobenzaldehyde oxime} + \text{H}_2\text{O} + \text{HCl}

Yields typically exceed 90% when equimolar quantities of aldehyde and hydroxylamine are used .

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the oximation reaction. In a solvent-free system, 4-bromobenzaldehyde reacts with NH₂OH·HCl and oxalic acid (H₂C₂O₄) under microwave conditions (300 W, 80°C) to yield the oxime in 95% yield within 10 minutes . This method reduces reaction times by 80% compared to conventional heating.

Table 2: Comparison of Synthetic Methods

MethodConditionsTimeYield
Conventional RefluxEtOH, 80°C60 min95%
Microwave IrradiationSolvent-free, 300 W10 min95%

Chemical Reactivity and Applications

Oxidation Reactions

4-Bromobenzaldehyde oxime undergoes oxidation with phosphoric acid diethyl ester [(EtO)₂PO₂H] in acetonitrile to yield 4-bromobenzonitrile. The reaction mechanism involves the formation of a nitrile via dehydration of the oxime intermediate:

4-Bromobenzaldehyde oxime(EtO)2PO2H4-Bromobenzonitrile+H2O\text{4-Bromobenzaldehyde oxime} \xrightarrow{\text{(EtO)}_2\text{PO}_2\text{H}} \text{4-Bromobenzonitrile} + \text{H}_2\text{O}

Reduction Reactions

Catalytic hydrogenation over palladium on carbon (Pd/C) in ethanol reduces the oxime to 4-bromoaniline. This transformation proceeds via intermediate imine formation, followed by hydrogenolysis of the N-O bond:

4-Bromobenzaldehyde oximeH2,Pd/C4-Bromoaniline+H2O\text{4-Bromobenzaldehyde oxime} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-Bromoaniline} + \text{H}_2\text{O}

Nucleophilic Substitution

The bromine atom participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, facilitated by palladium catalysts. This reactivity enables the synthesis of biaryl derivatives, which are valuable in medicinal chemistry.

Comparative Analysis with Analogues

Halogen-Substituted Benzaldoximes

  • 4-Chlorobenzaldoxime: Exhibits lower reactivity in cross-coupling reactions due to chlorine’s weaker leaving-group ability compared to bromine.

  • 4-Fluorobenzaldoxime: The strong C-F bond limits substitution reactions but enhances metabolic stability in pharmaceutical applications.

Table 3: Reactivity of Para-Substituted Benzaldoximes

CompoundRelative Reactivity in Suzuki Coupling
4-BromobenzaldoximeHigh
4-ChlorobenzaldoximeModerate
4-FluorobenzaldoximeLow

Industrial and Research Applications

Pharmaceutical Intermediates

4-Bromobenzaldehyde oxime serves as a precursor to antipsychotic agents and antimicrobial compounds. Its bromine atom enhances lipophilicity, improving blood-brain barrier penetration in drug candidates.

Ligand Design in Coordination Chemistry

The oxime group acts as a bidentate ligand, forming stable complexes with transition metals such as copper and nickel. These complexes exhibit catalytic activity in oxidation reactions .

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